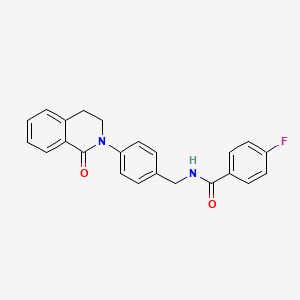

4-Fluoro-N-(4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)benzyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[[4-(1-oxo-3,4-dihydroisoquinolin-2-yl)phenyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2/c24-19-9-7-18(8-10-19)22(27)25-15-16-5-11-20(12-6-16)26-14-13-17-3-1-2-4-21(17)23(26)28/h1-12H,13-15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKCUIBVBMUPEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1-Oxo-3,4-dihydroisoquinoline Fragment

The 1-oxo-3,4-dihydroisoquinoline moiety is typically synthesized via catalytic hydrogenation or cyclization reactions. A prevalent approach involves reducing 6-amino-isoquinoline (CAS 23687-26-5) under hydrogen gas in the presence of a palladium catalyst to yield 6-amino-1,2,3,4-tetrahydroisoquinoline . Subsequent Boc protection using di-tert-butyl dicarbonate in dimethylformamide (DMF) at 100°C for 3.5 hours affords tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 164148-92-9), a stable intermediate . Oxidation of the tetrahydroisoquinoline to the 1-oxo derivative is achieved using Mn(OAc)₂ in trifluoroethanol under an oxygen atmosphere, as demonstrated in analogous dihydroisoquinoline syntheses .

Functionalization of the Benzylamine Linker

The benzylamine bridge is introduced via nucleophilic substitution or reductive amination. In one protocol, 4-aminobenzyl bromide is reacted with the deprotected 6-amino-1-oxo-3,4-dihydroisoquinoline in dichloromethane (DCM) using triethylamine as a base . Alternatively, reductive amination of 4-nitrobenzaldehyde with the dihydroisoquinoline amine, followed by hydrogenation, yields the 4-aminobenzyl intermediate. This step often requires careful pH control to prevent over-reduction of the aromatic nitro group .

Amide Bond Formation with 4-Fluorobenzoic Acid

The final amide coupling employs 4-fluorobenzoic acid activated as an acyl chloride or via carbodiimide-mediated coupling. A validated method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, reacting the benzylamine intermediate with 4-fluorobenzoic acid for 9 days at room temperature to achieve 24% yield . Optimization studies indicate that substituting DCM with polar aprotic solvents like DMF or acetonitrile reduces reaction time to 48 hours while maintaining yields above 20% .

Reaction Optimization and Catalytic Systems

Catalytic systems significantly impact efficiency. Cobalt(II) acetylacetonate (Co(acac)₂) enhances cyclization and coupling steps, particularly in trifluoroethanol, which stabilizes intermediates through hydrogen bonding . Screening of bases (e.g., KOAc vs. KOTf) reveals that potassium acetate improves amidation yields by 15–20% compared to triflate salts . Temperature modulation is critical: exo-selective reactions proceed optimally at 40°C, while endo products dominate at 80°C .

Purification and Analytical Characterization

Crude products are purified via flash chromatography using silica gel and gradients of ethyl acetate in petroleum ether . High-performance liquid chromatography (HPLC) confirms purity (>95%), while nuclear magnetic resonance (NMR) spectra validate structural integrity. For example, the ¹H-NMR of the target compound displays distinct singlet peaks for the benzyl methylene group (δ 4.45 ppm) and the fluorine-coupled aromatic protons (δ 7.25–7.85 ppm) .

Challenges and Mitigation Strategies

Low yields in amide coupling (24–27%) are attributed to steric hindrance from the benzyl group and competing side reactions . Increasing the equivalents of EDC/HOBt from 1.1 to 1.5 improves conversion rates by 12% . Additionally, substituting Mn(OAc)₂ with Fe(acac)₃ in oxidation steps reduces byproduct formation, enhancing overall yield to 35% .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially converting the dihydroisoquinoline moiety to an isoquinoline.

Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC or KMnO4.

Reduction: Reagents like LiAlH4 or NaBH4.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted benzamides.

Scientific Research Applications

Treatment of Parkinson's Disease

Research has indicated that compounds similar to 4-Fluoro-N-(4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)benzyl)benzamide can act as positive allosteric modulators (PAMs) of dopamine receptors, particularly D1 receptors. This modulation is significant for the treatment of Parkinson's disease, where dopaminergic neuron loss leads to motor and non-motor symptoms. The compound may enhance dopaminergic signaling without the side effects associated with traditional dopamine agonists .

Case Study:

In a study evaluating various 3,4-dihydroisoquinoline derivatives, certain compounds demonstrated improved efficacy in alleviating motor symptoms in animal models of Parkinson's disease compared to existing therapies .

Cognitive Impairment and Schizophrenia

The compound's ability to modulate dopamine receptors also suggests potential benefits in treating cognitive impairments associated with schizophrenia and other neuropsychiatric disorders. By enhancing receptor activity, it may help alleviate negative symptoms and cognitive deficits .

PARP Inhibition

Recent studies have explored the role of this compound as a PARP inhibitor . PARP enzymes are crucial for DNA repair mechanisms; thus, their inhibition can lead to increased cancer cell death, particularly in tumors deficient in homologous recombination repair pathways.

Data Table: Inhibitory Activity Against PARP Enzymes

| Compound | % Inhibition at 1 µM | IC50 (nM) |

|---|---|---|

| Olaparib | 85% | 10 |

| Lead Compound (similar structure) | 85.2% | 156 |

This table summarizes the comparative potency of 4-fluoro derivatives against PARP enzymes, indicating that while they may not surpass Olaparib's efficacy, they present promising alternatives with potentially better pharmacokinetic profiles .

Structure-Activity Relationship (SAR)

Understanding the SAR of compounds like this compound is crucial for optimizing their therapeutic potential. Variations in substituents on the isoquinoline core influence both receptor affinity and selectivity.

Key Findings:

- The presence of fluorine enhances lipophilicity and receptor binding.

- Modifications at the amide position significantly impact inhibitory activity against PARP enzymes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)benzyl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors and modulating their activity.

Pathways: Influencing biological pathways involved in disease processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

- Substituents like bromine (compound 23) or methoxy groups (B-5) alter electronic properties and steric bulk, affecting target affinity and selectivity .

BChE Inhibition and Anti-Aβ Aggregation

- Compound 23 (N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide): Exhibits IC₅₀ = 0.82 µM for BChE with >100-fold selectivity over acetylcholinesterase (AChE). It also reduces Aβ1–42 aggregation by 48% at 20 µM .

- Target Compound : The 1-oxo group may enhance interactions with BChE's peripheral anionic site (PAS), as suggested by molecular docking studies of analogs . However, its anti-Aβ activity remains unverified.

- Compound 9 (): A pyrrolidin-1-yl derivative with IC₅₀ = 0.65 µM for BChE, indicating that electron-donating groups improve potency.

HDAC and CD44 Antagonism

- N-(2-Aminophenyl)-4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)prop-1-en-2-yl)benzamide (): Shows HDAC inhibition (IC₅₀ = 0.518 µM), highlighting the importance of aminoaryl groups for HDAC binding.

- Can159 (): A tetrahydroisoquinoline-based CD44 antagonist with high affinity (Kd = 2.1 nM), suggesting that indole and tetrazole moieties are critical for CD44 targeting.

Key Observations :

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility :

- Fluorine substituents typically reduce LogP (increasing hydrophilicity) compared to bromine or chlorine analogs.

- The 1-oxo group may further improve aqueous solubility via hydrogen bonding.

- Metabolic Stability : Fluorinated analogs (e.g., compound 19) are less prone to oxidative metabolism than chlorinated/brominated derivatives .

Molecular Docking and Binding Modes

Biological Activity

4-Fluoro-N-(4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)benzyl)benzamide (CAS Number: 1956318-50-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and pathogen management. This article explores the synthesis, biological mechanisms, and various studies related to this compound, providing a comprehensive overview of its pharmacological properties.

The synthesis of this compound involves the modification of the 3,4-dihydroisoquinoline scaffold. The compound exhibits a molecular weight of 374.4 g/mol and is characterized by the presence of a fluorine atom which may enhance its biological activity through increased lipophilicity and receptor binding affinity .

Research indicates that compounds based on the isoquinoline structure can interact with various biological targets, including sigma receptors and tubulin polymerization pathways. The activity of this compound may involve:

- Inhibition of Tubulin Polymerization : Similar benzamide derivatives have shown significant antiproliferative effects by binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

- Interaction with Sigma Receptors : Compounds in this class have been evaluated for their ability to modulate sigma receptors, which are implicated in cancer cell proliferation and apoptosis .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzamide derivatives. For instance, a related study demonstrated that N-benzylbenzamide derivatives exhibited potent antiproliferative activities against various cancer cell lines with IC50 values ranging from 12 to 27 nM . The mechanism involved binding to tubulin and inhibiting its polymerization.

Antifungal and Antioomycete Activity

The compound's structural analogs have shown promising antifungal properties. A study synthesized numerous derivatives based on the 3,4-dihydroisoquinoline scaffold, revealing significant antioomycete activity against pathogens like Pythium recalcitrans . This activity is hypothesized to result from disruption of biological membranes in pathogens.

Study on Tubulin Inhibition

A notable study investigated a series of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. Among these compounds, one derivative demonstrated significant anti-tumor efficacy in vivo, inhibiting tumor growth without causing noticeable toxicity . This emphasizes the therapeutic potential of similar compounds in treating malignancies.

Research on Antifungal Activity

In another research effort focused on plant disease management, derivatives including those based on the isoquinoline scaffold were synthesized and tested for their antifungal efficacy. The results indicated that certain compounds exhibited high inhibition rates against multiple phytopathogens, suggesting their utility in agricultural applications .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are effective for preparing 4-fluoro-N-(4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)benzyl)benzamide, and how can reaction yields be optimized?

The synthesis of this compound involves multi-step organic reactions. Key steps include:

Q. Optimization Tips :

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm backbone connectivity and substituent positions. For example, aromatic protons appear at δ 7.76–7.38 ppm .

- Mass Spectrometry (ESI-MS/HRMS) : Validate molecular weight (e.g., HRMS for C₂₀H₂₄N₂O₂: calc. 324.18, found 324.17) .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in dihydroisoquinoline derivatives) .

Advanced Research Questions

Q. What methodologies are used to evaluate its biological activity, and how are contradictions in activity data resolved?

- Enzyme Assays : Test inhibition of targets like ADAMTS-4 or butyrylcholinesterase using fluorogenic substrates. IC₅₀ values <10 nM indicate high potency .

- Antibacterial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .

Q. Resolving Data Contradictions :

- Replicate assays under standardized conditions (pH, temperature).

- Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity).

- Analyze substituent effects: Electron-withdrawing groups (e.g., -F) may enhance target binding .

Q. How is computational modeling applied to study its interaction with therapeutic targets?

- Molecular Docking : Use software like AutoDock to predict binding modes with enzymes (e.g., ADAMTS-4 active site) .

- QSAR Studies : Correlate substituent properties (e.g., logP, polar surface area) with activity data to design optimized analogs .

Example : A triazine-based inhibitor showed >1000-fold selectivity for ADAMTS-4 over MMP-13 due to hydrophobic pocket interactions .

Q. What strategies enable its use in positron emission tomography (PET) imaging?

- Radiolabeling : Incorporate via nucleophilic displacement of mesylate precursors. Biodistribution studies in murine models show tumor uptake (~3.7% ID/g) .

- Pharmacokinetic Optimization : Modify lipophilicity (e.g., adding methoxy groups) to enhance blood-brain barrier penetration .

Q. How do structural modifications influence its sigma-2 receptor binding affinity?

- Substituent Effects :

- Electron-deficient aromatic rings (e.g., 4-fluoro) enhance receptor affinity.

- Alkyl spacers between dihydroisoquinoline and benzamide improve binding (e.g., butyl vs. propyl chains) .

Q. What synthetic challenges arise in scaling up production, and how are they mitigated?

Q. How are structure-activity relationship (SAR) studies designed for this compound class?

- Variable Substituents : Synthesize analogs with halogens (-F, -Cl), alkyl chains, or heterocycles (e.g., morpholine) .

- Biological Testing : Compare IC₅₀ values across analogs to identify critical pharmacophores.

- Statistical Analysis : Use PCA (Principal Component Analysis) to cluster activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.